molecular formula C7H4F3NO3 B2929636 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene CAS No. 83189-99-5

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene

Cat. No.: B2929636
CAS No.: 83189-99-5
M. Wt: 207.108
InChI Key: GJLRUCVWLFOGHP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene (CAS: 83189-99-5) is a halogenated nitrobenzene derivative characterized by a difluoromethoxy (-OCF₂H) group at position 1, a fluorine atom at position 2, and a nitro (-NO₂) group at position 2. This compound is structurally significant due to its electron-withdrawing substituents, which influence its reactivity, stability, and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-(difluoromethoxy)-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLRUCVWLFOGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Difluoromethoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of difluoromethoxy derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, strong bases for nucleophilic substitution, and oxidizing agents such as potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted benzene compounds, and oxidized difluoromethoxy derivatives.

Scientific Research Applications

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting specific diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The fluoro group contributes to the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents significantly alter chemical behavior. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Reactivity
1-(Difluoromethoxy)-2-nitrobenzene 22225-77-0 C₇H₅F₂NO₃ 189.12 -OCF₂H (1), -NO₂ (2) Higher electron deficiency; prone to nucleophilic aromatic substitution at nitro position
1-(Difluoromethoxy)-3-nitrobenzene 22236-07-3 C₇H₅F₂NO₃ 189.12 -OCF₂H (1), -NO₂ (3) Reduced steric hindrance compared to 2-fluoro analog; meta-nitro group directs electrophilic substitution to position 5
1-Fluoro-2-methoxy-4-nitrobenzene 66684-61-5 C₇H₆FNO₃ 171.13 -OCH₃ (2), -NO₂ (4), -F (1) Methoxy group is electron-donating, reducing nitro group reactivity compared to difluoromethoxy analogs
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene 1224629-07-5 C₇H₄BrFNO₃ 264.02 -Br (1), -OCH₃ (2), -NO₂ (5), -F (4) Bromine increases molecular weight and toxicity; para-nitro group enhances electrophilic reactivity

Reactivity in Reduction Reactions

  • 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene: Reduction of the nitro group (e.g., using SnCl₂·2H₂O in ethanol) yields unstable diamine intermediates, necessitating immediate use in subsequent reactions .
  • 1-Fluoro-2-methoxy-4-nitrobenzene : The methoxy group stabilizes the aromatic ring, allowing milder reduction conditions compared to difluoromethoxy analogs .
  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene : Bromine substituents may hinder reduction efficiency due to steric and electronic effects, requiring prolonged reaction times .

Biological Activity

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene is a compound with significant biological activity due to its unique structural features. This article explores its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

The compound has the molecular formula C7H4F3NO3C_7H_4F_3NO_3 and a molecular weight of 207.11 g/mol. It appears as a colorless solid and contains difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring. Its electron-withdrawing groups enhance its reactivity and binding affinity to various biological targets, making it a candidate for pharmacological studies.

This compound's biological activity is largely attributed to its ability to interact with enzymes and receptors. The nitro group can participate in redox reactions, potentially influencing cellular processes such as signal transduction and metabolic pathways. The compound may modulate enzyme activities or receptor functions, leading to specific biological effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notably:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be significant for drug development against metabolic disorders.
  • Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties, suggesting its potential use in treating infections.
  • Anticancer Potential : Some studies have indicated that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action against cancer cell lines .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey DifferencesBiological Activity
1-(Chloro(difluoro)methoxy)-2-fluoro-4-nitro-benzeneContains a chloro group instead of difluoromethoxyVaries in reactivity
1-(Difluoromethoxy)-4-fluoro-2-nitrobenzeneDifferent position of fluoro groupAffects chemical properties
4-(Difluoromethoxy)nitrobenzeneLacks the additional fluoro groupDistinct chemical behavior

These comparisons highlight how variations in substituent positions and types can significantly influence the chemical properties and potential applications of these compounds.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of various nitro-substituted benzenes, including this compound. Results indicated that this compound effectively inhibited the growth of several bacterial strains, suggesting its utility as an antimicrobial agent.
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that this compound induced apoptosis in specific types of cancer cells. This effect was linked to its ability to interfere with cellular signaling pathways associated with cell survival .

Q & A

Q. What are the recommended methods for synthesizing 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene, and how do substituent positions influence reaction efficiency?

Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

  • Step 1 : Introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O− or BrCF₂O−) on a fluorobenzene precursor .
  • Step 2 : Nitration at the para position using mixed acid (HNO₃/H₂SO₄), leveraging the electron-withdrawing effects of fluorine and difluoromethoxy groups to direct electrophilic substitution .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC.
    Key Consideration : Steric and electronic effects of substituents (e.g., fluorine’s ortho/para-directing nature) critically influence regioselectivity and yield .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves aromatic proton splitting patterns. For example, the difluoromethoxy group (OCF₂) shows a characteristic triplet in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₇H₄F₃NO₃) and isotopic patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly for fluorinated moieties .
  • Purity Analysis : HPLC with UV detection (λ ~260–300 nm for nitroaromatics) ensures >98% purity .

Q. What safety protocols and storage conditions are essential for handling this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential nitroaromatic toxicity .
  • Storage : Prepare stock solutions in anhydrous DMSO or acetonitrile, aliquot to prevent freeze-thaw degradation, and store at –20°C under inert gas (N₂/Ar) .
  • Waste Disposal : Segregate halogenated/nitro waste and consult certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How does the electronic nature of the difluoromethoxy group influence the reactivity of the nitro moiety in further functionalization?

The difluoromethoxy group (–OCF₂) is strongly electron-withdrawing, which:

  • Reduces Electron Density : Activates the nitro group for nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions .
  • Directs Reactivity : Stabilizes intermediates in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) by enhancing para/ortho electrophilicity .
    Methodological Insight : DFT calculations (e.g., Gaussian) model charge distribution to predict reaction sites, validated by experimental kinetic studies .

Q. What computational strategies are employed to resolve crystallographic ambiguities in fluorinated nitroaromatics?

  • SHELX Refinement : SHELXL refines X-ray data by modeling anisotropic displacement parameters for fluorine atoms, addressing disorder in difluoromethoxy groups .
  • Electrostatic Potential Maps : Visualize electron density to distinguish between nitro and fluoromethoxy substituents in overlapping regions .
  • Synchrotron Data : High-resolution data (λ <1 Å) improves accuracy for light atoms (e.g., F, O) in complex aromatic systems .

Q. How can researchers address contradictory solubility and stability data reported for fluorinated nitroaromatics?

  • Solubility Profiling : Systematically test solvents (e.g., DMSO, THF, chloroform) under controlled humidity/temperature, correlating results with Hansen solubility parameters .
  • Stability Studies : Use accelerated degradation tests (40°C/75% RH) monitored by LC-MS to identify hydrolysis or photodegradation products. For example, nitro reduction to amines may occur under prolonged light exposure .
  • Data Reconciliation : Cross-validate findings with fluorinated analogs (e.g., 2,4-difluoronitrobenzene) to isolate substituent-specific effects .

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